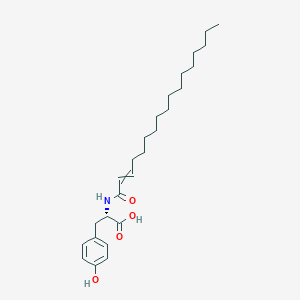

N-Heptadec-2-enoyl-L-tyrosine

Description

Properties

CAS No. |

825637-89-6 |

|---|---|

Molecular Formula |

C26H41NO4 |

Molecular Weight |

431.6 g/mol |

IUPAC Name |

(2S)-2-(heptadec-2-enoylamino)-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C26H41NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25(29)27-24(26(30)31)21-22-17-19-23(28)20-18-22/h15-20,24,28H,2-14,21H2,1H3,(H,27,29)(H,30,31)/t24-/m0/s1 |

InChI Key |

OXIQOGSUFDGBCB-DEOSSOPVSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCC=CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCC=CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |

Origin of Product |

United States |

Biosynthesis and Natural Occurrence of N Heptadec 2 Enoyl L Tyrosine

Endogenous Pathways for N-Acyl Amino Acid Biosynthesis

The biosynthesis of N-acyl amino acids, including N-acyl L-tyrosines, is a complex process involving multiple enzymatic pathways. These pathways facilitate the formation of an amide bond between the carboxyl group of a fatty acid and the amino group of an amino acid. nih.gov The synthesis generally requires the activation of the fatty acid's carboxyl group to overcome the thermodynamic barrier of amide bond formation. researchgate.netnih.gov

Enzymatic Mechanisms of N-Acylation of L-Tyrosine

The N-acylation of L-tyrosine is catalyzed by a variety of enzymes that employ different mechanisms to activate the fatty acid and facilitate the amide bond formation. These enzymatic strategies are crucial for the production of N-acyl L-tyrosines in biological systems.

ATP-grasp enzymes represent a superfamily of proteins that catalyze the ATP-dependent ligation of a carboxylate-containing substrate to a nucleophile. nih.govmdpi.com In the context of N-acyl amino acid biosynthesis, these enzymes activate the carboxylic acid by forming a high-energy acylphosphate intermediate. frontiersin.orgrsc.org This reactive intermediate is then susceptible to nucleophilic attack by the amino group of L-tyrosine, leading to the formation of the N-acyl-L-tyrosine and the release of inorganic phosphate. nih.govrsc.org While a specific ATP-grasp enzyme for the synthesis of N-Heptadec-2-enoyl-L-tyrosine has not been identified, this mechanism is a plausible route for its formation. frontiersin.org

Another prominent mechanism for N-acylation involves the use of acyl-CoA thioesters as activated fatty acid donors. nih.govfrontiersin.org In this pathway, fatty acids are first activated to their corresponding acyl-CoA derivatives by acyl-CoA synthetases. Subsequently, an N-acyltransferase catalyzes the transfer of the acyl group from acyl-CoA to the amino group of L-tyrosine. nih.govimrpress.com The GCN5-related N-acetyltransferases (GNAT) superfamily of enzymes includes members that catalyze such acyl-CoA-dependent N-acylation reactions. nih.govnih.gov While many GNATs have yet to be characterized, it is conceivable that a member of this family is responsible for the synthesis of this compound. nih.gov

Specific enzymes termed N-acyl amino acid synthases (NAAS) have been identified, particularly from metagenomic studies, that are dedicated to the production of N-acyl amino acids. frontiersin.orgasm.org These enzymes often utilize acyl-acyl carrier protein (acyl-ACP) as the fatty acid donor, a key intermediate in fatty acid biosynthesis. frontiersin.org The NAAS facilitates the direct condensation of the acyl-ACP with an amino acid to form the N-acyl amino acid. asm.org The existence of such synthases suggests a dedicated pathway for the production of this class of molecules.

Acyl-CoA Dependent Acylation Systems

Metabolic Precursors and Pathways for Heptadec-2-enoic Acid

Heptadec-2-enoic acid is a long-chain unsaturated fatty acid. The biosynthesis of long-chain fatty acids begins with the de novo synthesis of palmitate (a 16-carbon saturated fatty acid) by the fatty acid synthase (FAS) complex. allen.inaocs.org Further elongation of palmitate to form longer-chain fatty acids occurs in the endoplasmic reticulum and mitochondria. allen.innih.gov These elongation systems add two-carbon units, typically from malonyl-CoA, to the existing fatty acid chain. aocs.org

The introduction of a double bond at the second carbon (the '2' position) to form an α,β-unsaturated fatty acid like heptadec-2-enoic acid is a critical step. While the specific enzymes for the synthesis of heptadec-2-enoic acid are not well-defined, the formation of unsaturated fatty acids is generally catalyzed by fatty acid desaturases. nih.gov

L-Tyrosine Biosynthesis Pathways (e.g., Shikimate Pathway, Phenylalanine Hydroxylase Activity)

L-tyrosine, the amino acid component of this compound, is synthesized through two primary pathways in different organisms.

In plants and many microorganisms, L-tyrosine is produced via the shikimate pathway. wikipedia.orgnih.gov This seven-step metabolic route converts phosphoenolpyruvate (B93156) and erythrose-4-phosphate into chorismate, a key branch-point intermediate. wikipedia.orgoup.com Chorismate is then converted to prephenate, which is subsequently oxidatively decarboxylated to p-hydroxyphenylpyruvate. wikipedia.orgwikipedia.org The final step is a transamination reaction that yields L-tyrosine. wikipedia.org

In mammals, L-tyrosine is synthesized from the essential amino acid L-phenylalanine. wikipedia.orgresearchgate.net This conversion is catalyzed by the enzyme phenylalanine hydroxylase (PAH), which hydroxylates the phenyl ring of phenylalanine to produce L-tyrosine. wikipedia.orgbio-rad.comexamine.com

Identified Organismal Sources and Natural Distribution of N-Acyl L-Tyrosine Conjugates

N-acyl L-tyrosine conjugates are found across different biological domains, from microbes to mammals, indicating their diverse roles in physiology and metabolism.

Microorganisms, particularly soil-dwelling bacteria, are a significant source of long-chain N-acyl tyrosines (NATs). researchgate.net The heterologous expression of environmental DNA (eDNA) in host bacteria like Escherichia coli has led to the discovery of numerous NATs. researchgate.netnih.gov This technique has revealed that long-chain N-acyltyrosine-producing clones are present in every eDNA library screened, suggesting their widespread occurrence in the microbial world. nih.gov

The biosynthesis in bacteria is often catalyzed by N-acyl synthases, which couple a free tyrosine molecule to a long-chain fatty acid delivered by an acyl carrier protein (ACP). researchgate.net This mechanism shares similarities with the biosynthesis of acyl-homoserine lactones, which are known quorum-sensing molecules in Gram-negative bacteria. nih.govresearchgate.net An N-acyl amino acid synthase (NAS) from the cultured bacterium Nitrosomonas europaea has been functionally characterized to produce long-chain N-acyltyrosines when expressed in E. coli. nih.gov Research has identified N-acyl-L-tyrosines with monounsaturated acyl groups of varying lengths, including C17:1, generated by environmental N-acyl amino acid synthases expressed in E. coli. frontiersin.org

Table 1: Examples of Microbial N-Acyl L-Tyrosine Production

| Producing System | Acyl Chain Lengths Identified | Reference |

|---|---|---|

| Environmental DNA in E. coli | C8 to C18 | nih.gov |

| Nitrosomonas europaea NAS in E. coli | Long-chain | nih.gov |

| Environmental N-acyl amino acid synthases in E. coli | C8:1, C9:1, C17:1 | frontiersin.org |

In mammals, over 70 endogenous N-acyl amino acid/neurotransmitter (NAAN) conjugates have been reported. nih.gov These molecules are involved in a wide array of physiological processes. wikipedia.org The presence of N-acyl amino acids in biological systems has been recognized for a long time, with early examples including their role as biomarkers for certain metabolic diseases. nih.gov

Short-chain N-acyl aromatic amino acids are thought to be involved in the detoxification of high cellular levels of short-chain organic acids or aromatic amino acids resulting from metabolic defects. frontiersin.org For example, N-acetyl-L-phenylalanine is found in the blood and urine of individuals with phenylketonuria. frontiersin.org

Longer-chain N-acyl L-tyrosines are also present in mammals and are considered to be part of the fatty acid amide family of signaling lipids. frontiersin.org For instance, N-acetyl-L-tyrosine has been identified in the blood of healthy animals, with its concentration increasing in response to stress. embopress.org While not typically considered an endogenous metabolite in human blood under normal conditions, N-acetyl-L-tyrosine is produced in humans to clear excess tyrosine and has been detected in human serum. embopress.orgmdpi.com The metabolism of N-acyl amino acids in mammals can occur through hydrolysis by enzymes like fatty acid amide hydrolase (FAAH), which breaks them down into the constituent free fatty acid and amino acid. nih.gov

Chemical Synthesis and Analog Design of N Heptadec 2 Enoyl L Tyrosine

Synthetic Methodologies for N-Acylation of L-Tyrosine

The core of synthesizing N-Heptadec-2-enoyl-L-tyrosine lies in the formation of a stable amide bond between the amino group of L-tyrosine and the carboxyl group of heptadec-2-enoic acid.

Amide Bond Formation Strategies

The condensation of L-tyrosine with fatty acids to form N-acyl L-tyrosine derivatives is a well-established process in organic synthesis. google.com Generally, these methods involve the activation of the carboxylic acid to facilitate nucleophilic attack by the amino group of L-tyrosine.

Commonly, fatty acid chlorides are employed in the presence of a base. For instance, the condensation of L-tyrosine or its ester derivatives with fatty acid chlorides of varying chain lengths (C10–C18) has been achieved using triethylamine (B128534) (Et3N) in the presence of 4-dimethylaminopyridine (B28879) (DMAP). academie-sciences.fr In many cases, these N-acylation reactions can proceed without the need for protecting groups on the L-tyrosine moiety. academie-sciences.fracademie-sciences.fr

Alternative strategies involve the use of coupling reagents to promote amide bond formation. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt), often in conjunction with a base like triethylamine, are utilized to facilitate the reaction between the fatty acid and the L-tyrosine ester. academie-sciences.fr Another approach involves the use of isobutyl chloroformate (IBCF) and triethylamine for the coupling of N-Boc protected amino acids. academie-sciences.fr

The protection of functional groups on L-tyrosine, such as the carboxylic acid (as a methyl ester) or the phenolic hydroxyl group (as a benzyl (B1604629) ether), is sometimes necessary to avoid side reactions and improve yields, particularly in multi-step syntheses. academie-sciences.frmdpi.com For example, N-Boc protection of the amino group is a common strategy. mdpi.com

Table 1: Reagents for Amide Bond Formation in N-Acyl L-Tyrosine Synthesis

| Reagent/Catalyst System | Role | Reference |

| Fatty Acid Chloride / Triethylamine / 4-Dimethylaminopyridine | Acylation of L-tyrosine ester | academie-sciences.fr |

| N,N'-Dicyclohexylcarbodiimide (DCC) / 1-Hydroxybenzotriazole (HOBt) / Triethylamine | Coupling of fatty acid with L-tyrosine ester | academie-sciences.fr |

| Isobutyl Chloroformate (IBCF) / Triethylamine | Coupling of N-Boc protected amino acids | academie-sciences.fr |

| N-Boc-Anhydride | Protection of the amino group | mdpi.com |

| Benzyl Bromide / Sodium Hydroxide | Protection of the phenolic hydroxyl group | mdpi.com |

Regioselective and Stereoselective Synthesis of N-Acyl L-Tyrosine Conjugates

Maintaining the stereochemical integrity of the L-tyrosine chiral center is paramount during synthesis. The use of mild coupling conditions and controlled reaction temperatures helps to prevent racemization.

Stereoselective synthesis can also be achieved through enzymatic methods. For example, acylases from E. coli have been shown to stereoselectively deacylate N-acylamino acid derivatives, leaving the L-amino acid derivative untouched. google.com This enzymatic resolution is a powerful tool for obtaining enantiomerically pure L-isomers. google.com

Regioselectivity is crucial when dealing with the multiple reactive sites on the L-tyrosine molecule (amino group, carboxyl group, and phenolic hydroxyl group). Chemoselective O-acylation of the hydroxyl group can be achieved under acidic conditions, which protonates the amino group and prevents its acylation. beilstein-journals.org Conversely, N-acylation is favored under alkaline conditions or with the use of specific coupling reagents that target the amino group. academie-sciences.frresearchgate.net The choice of solvent and reaction conditions plays a significant role in directing the acylation to the desired position.

Derivatization of the this compound Scaffold

Modifying the structure of this compound can lead to the development of analogs with altered properties. These modifications can be targeted at either the fatty acid chain or the amino acid moiety.

Structural Modifications of the Heptadec-2-enoyl Chain

The unsaturated nature of the heptadec-2-enoyl chain offers several possibilities for chemical modification.

Hydrogenation: The double bond in the fatty acid chain can be reduced through catalytic hydrogenation. This process typically involves bubbling hydrogen gas through the compound in the presence of a catalyst, converting the unsaturated fatty acid into a saturated one. alfalaval.com This modification would yield N-heptadecanoyl-L-tyrosine.

Epoxidation and Acrylation: The double bond can be converted to an epoxide, which can then be further functionalized. Acrylation of the fatty acid moiety is another possible modification. researchgate.net

Chain Length Variation: Synthesis with different long-chain fatty acids (e.g., ranging from C8 to C18) can produce a library of analogs with varying lipophilicity. rockefeller.edu Both fully saturated and monounsaturated fatty acids have been used to create long-chain N-acyltyrosine derivatives. rockefeller.edu

Modifications of the L-Tyrosine Moiety (e.g., ring substitutions, hydroxyl modifications)

The L-tyrosine residue provides multiple sites for derivatization, allowing for the creation of a wide array of analogs.

Hydroxyl Group Modification: The phenolic hydroxyl group can be a target for various modifications. O-acetylation and O-benzylation are common protection strategies that can also be considered as permanent modifications to create analogs. mdpi.combeilstein-journals.org For instance, O-benzylation can be achieved using benzyl bromide in an alkaline medium. mdpi.com

Ring Substitution: The aromatic ring of tyrosine can be substituted. For example, L-tyrosine can be a precursor for the synthesis of L-DOPA (3,4-dihydroxyphenylalanine) derivatives. academie-sciences.fr The synthesis of 3-fluoro-, 2-fluoro-, 3-chloro-, and other halogenated L-tyrosines has been accomplished using tyrosine phenol-lyase. nih.gov

Carboxyl Group Esterification: The carboxylic acid group is often esterified (e.g., to a methyl ester) as a protecting group during synthesis, but this can also be a permanent modification to create ester analogs. academie-sciences.fr

Table 2: Examples of L-Tyrosine Moiety Modifications

| Modification Type | Reagent/Method | Resulting Derivative | Reference |

| O-Benzylation | Benzyl bromide, NaOH | O-Benzyl-L-tyrosine | mdpi.com |

| N-Boc Protection | Di-tert-butyl dicarbonate | N-Boc-L-tyrosine | mdpi.com |

| Ring Halogenation (enzymatic) | Tyrosine phenol-lyase, substituted phenol (B47542) | Halogenated L-tyrosines | nih.gov |

| Conversion to L-DOPA derivative | Multi-step synthesis | L-DOPA derivative | academie-sciences.fr |

| Carboxyl Esterification | Methanol, Acid catalyst | L-Tyrosine methyl ester | academie-sciences.fr |

Enzymatic and Biocatalytic Approaches for Synthesis

Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis for producing N-acyl amino acids. These biocatalytic approaches often proceed under mild conditions, minimizing side reactions and preserving stereochemistry. uni-duesseldorf.de

Lipases are a class of enzymes frequently used for the acylation of amino acids. For example, Novozym 435, an immobilized lipase (B570770) B from Candida antarctica, has been successfully used in the esterification of tyrosol with fatty acids. academie-sciences.fracademie-sciences.fr While this is an esterification, it demonstrates the potential of lipases to act on tyrosine-related structures. The synthesis of alkanolamide surfactants has also been catalyzed by CALB under solvent-free conditions. lu.se

Aminoacylases are another important class of enzymes for this purpose. They belong to the hydrolase family and can catalyze the formation of amide bonds. uni-duesseldorf.denih.gov While some aminoacylases, like acylase I from pig kidney, have been found to be ineffective for the synthesis of N-lauroyl-L-tyrosine, researchgate.netdss.go.th others from microbial sources such as Streptomyces and Burkholderia show promise for the acylation of various amino acids. uni-duesseldorf.de

Furthermore, research into environmental DNA (eDNA) has led to the discovery of novel N-acyltyrosine synthases. rockefeller.edu These enzymes are capable of producing long-chain N-acyltyrosines with a range of fatty acid lengths (from C8 to C18), including both saturated and monounsaturated chains. rockefeller.edu The biosynthesis is proposed to involve the transfer of a fatty acid from an acyl carrier protein (ACP) to the amino acid. rockefeller.edu Tyrosine phenol-lyase from Citrobacter intermedius has also been utilized for the synthesis of L-tyrosine analogs from various phenol derivatives. nih.gov

Table 3: Enzymes in the Synthesis of N-Acyl Amino Acid Derivatives

| Enzyme | Source | Reaction Type | Substrate Example | Reference |

| Novozym 435 (Lipase) | Candida antarctica | Esterification | Tyrosol and fatty acids | academie-sciences.fracademie-sciences.fr |

| Acylase I | Pig Kidney | Amide synthesis (ineffective for L-tyrosine) | Lauric acid and L-tyrosine | researchgate.netdss.go.th |

| Aminoacylase (B1246476) | Streptomyces mobaraensis | Amino acid acylation | Fatty acids and amino acids | uni-duesseldorf.de |

| N-Acyltyrosine Synthase | Environmental DNA | N-acylation | Long-chain fatty acyl-ACPs and L-tyrosine | rockefeller.edu |

| Tyrosine Phenol-lyase | Citrobacter intermedius | Synthesis of L-tyrosine analogs | Phenol derivatives, pyruvate, ammonia | nih.gov |

Screening and Engineering of Aminoacylases and Other Hydrolases

Aminoacylases (E.C. 3.5.1.14) are a class of hydrolases that have demonstrated significant potential for the synthesis of N-acyl-L-amino acids through reverse hydrolysis or aminolysis. d-nb.info While traditionally used for the resolution of racemic N-acetyl-amino acids, recent research has unveiled their capacity to catalyze the acylation of amino acids with long-chain fatty acids. uni-duesseldorf.ded-nb.info

Several novel aminoacylases have been identified and characterized for their ability to synthesize N-acyl-L-amino acids. Notably, aminoacylases from various bacterial sources have shown promise in accepting long-chain fatty acids as substrates.

Screening of Novel Aminoacylases:

Researchers have isolated and screened various microorganisms for aminoacylase activity with a focus on long-chain N-acyl-L-amino acid synthesis. For instance, an aminoacylase from Burkholderia sp. strain LP5_18B was identified and shown to efficiently catalyze the synthesis of N-lauroyl-L-phenylalanine and N-lauroyl-L-arginine in an aqueous system. tandfonline.com Similarly, a novel aminoacylase from Paraburkholderia monticola (PmAcy) has been cloned and expressed, demonstrating a preference for long-chain acyl-amino acids and high stability under various temperatures and pH levels. nih.govresearchgate.net This enzyme exhibited high conversion rates for the acylation of L-phenylalanine with fatty acids ranging from C8 to C18. nih.gov

Aminoacylases from Streptomyces ambofaciens have also been investigated and found to catalyze the acylation of 14 of the 20 proteinogenic L-amino acids with undecylenoic acid. nih.gov These enzymes showed a preference for lysine, arginine, leucine, methionine, and phenylalanine as the amino acid substrate. nih.gov The fatty acid chain length was also found to influence the conversion yield, indicating the importance of substrate specificity. nih.gov

While direct synthesis of this compound has not been explicitly reported in these studies, the demonstrated activity of these enzymes with long-chain (up to C18) and unsaturated fatty acids, as well as with L-tyrosine as a substrate, suggests their potential applicability for producing this specific compound. One study on N-acyl amino acid synthases from environmental DNA reported the generation of N-acyl-L-tyrosines with a C17:1 acyl group, which is structurally very similar to the heptadec-2-enoyl group. frontiersin.org

Substrate Specificity and Engineering:

The substrate specificity of aminoacylases is a critical factor for their application in synthesizing specific N-acyl amino acids. The aminoacylase from Paraburkholderia monticola (PmAcy), for example, shows a clear preference for long-chain acyl groups over short-chain ones like acetyl groups. nih.gov The following table summarizes the hydrolytic activity of PmAcy on various N-lauroyl-L-amino acids, which provides an indication of its substrate preference for the amino acid moiety.

Table 1: Relative Hydrolytic Activity of PmAcy from Paraburkholderia monticola on various N-Lauroyl-L-Amino Acids

| Substrate | Relative Activity (%) |

|---|---|

| N-Lauroyl-L-Alanine | 100 |

| N-Lauroyl-L-Leucine | 85 |

| N-Lauroyl-L-Isoleucine | 78 |

| N-Lauroyl-L-Valine | 75 |

| N-Lauroyl-L-Phenylalanine | 72 |

| N-Lauroyl-L-Tyrosine | 63 |

| N-Lauroyl-L-Methionine | 55 |

| N-Lauroyl-L-Arginine | 48 |

| N-Lauroyl-L-Lysine | 45 |

Data adapted from studies on PmAcy, with N-Lauroyl-L-Alanine set to 100% for comparison. nih.gov

While screening of natural enzymes provides a valuable starting point, protein engineering techniques such as rational design and directed evolution can be employed to enhance the catalytic efficiency and broaden the substrate scope of these biocatalysts. nih.gov For instance, engineering efforts could focus on modifying the active site of an aminoacylase to better accommodate the long and unsaturated heptadec-2-enoyl chain and the bulky tyrosine residue. Although no specific engineering of aminoacylases for this compound synthesis has been reported, the successful engineering of other hydrolases for various applications suggests the feasibility of this approach. nih.gov

Whole-Cell Biotransformation Systems

Whole-cell biotransformation presents an attractive alternative to using isolated enzymes, as it can eliminate the need for costly enzyme purification and cofactor regeneration. d-nb.infoscispace.com In this approach, microbial cells are used as biocatalysts to perform the desired chemical transformation.

For the synthesis of N-acyl-L-amino acids, whole-cell systems can be designed to overexpress a specific aminoacylase or a complete biosynthetic pathway. While specific examples of whole-cell systems for the production of this compound are not available in the literature, systems for the production of the precursor L-tyrosine and other N-acyl amino acids have been developed.

L-Tyrosine Production:

The industrial production of L-tyrosine has shifted towards fermentation using engineered strains of Escherichia coli. hmdb.ca These strains are metabolically engineered to channel carbon flux towards the synthesis of aromatic amino acids. Additionally, whole-cell biotransformation using enzymes like tyrosine phenol-lyase (TPL) has been explored for L-tyrosine synthesis from precursors like phenol, pyruvate, and ammonia. jmb.or.kr The development of efficient L-tyrosine producing strains is a crucial first step for a whole-cell system aimed at this compound production.

N-Acyl-L-Amino Acid Production:

Whole-cell biocatalysts have been successfully used for the production of other non-canonical α-amino acids. frontiersin.org For instance, engineered E. coli cells expressing N-acyl amino acid synthases (NAS) from environmental DNA have been shown to produce a variety of long-chain N-acyltyrosines. nih.gov These systems utilize the endogenous pool of fatty acids and amino acids within the host cell.

A potential whole-cell strategy for this compound synthesis would involve:

An engineered host strain (e.g., E. coli) with an upregulated L-tyrosine biosynthesis pathway.

Introduction of a gene encoding an aminoacylase or N-acyl amino acid synthase with activity towards heptadecenoic acid and L-tyrosine.

Feeding of heptadec-2-enoic acid or a precursor to the culture medium.

The following table outlines some of the enzymes that have been identified as potential candidates for use in such a whole-cell system, based on their reported activity with long-chain fatty acids and L-amino acids.

Table 2: Potential Aminoacylases for Whole-Cell Synthesis of Long-Chain N-Acyl-L-Tyrosine Derivatives

| Enzyme | Source Organism | Relevant Substrate Specificity | Reference(s) |

|---|---|---|---|

| PmAcy | Paraburkholderia monticola | Acylates L-phenylalanine with C8-C18 fatty acids. | nih.govresearchgate.net |

| Aminoacylase | Burkholderia sp. LP5_18B | Synthesizes N-lauroyl-L-phenylalanine and N-lauroyl-L-arginine. | tandfonline.com |

| Aminoacylases | Streptomyces ambofaciens | Acylates various L-amino acids, including phenylalanine, with undecylenoic acid. | nih.govnih.gov |

| N-Acyl Amino Acid Synthase | Environmental DNA | Produces N-acyl-L-tyrosines with C17:1 acyl chains. | frontiersin.org |

Further research and metabolic engineering efforts are required to develop a robust and efficient whole-cell biotransformation process for the targeted synthesis of this compound.

Molecular and Cellular Mechanisms of Action

Elucidation of Molecular Targets for N-Acyl L-Tyrosine Conjugates and Related N-Acyl Amino Acids

The biological effects of N-acyl L-tyrosine conjugates are initiated by their interaction with specific molecular targets within and on the surface of cells. The nature of the acyl chain and the amino acid headgroup dictates the specificity and affinity of these interactions.

Receptor-Mediated Interactions (e.g., G Protein-Coupled Receptors, Ion Channels)

A primary mechanism by which N-acyl amino acids exert their effects is through direct binding to and modulation of membrane-bound receptors.

G Protein-Coupled Receptors (GPCRs): Long-chain N-acyl amides are recognized as signaling molecules that can activate a variety of GPCRs. pnas.org For instance, commendamide, an N-acyl glycine (B1666218) produced by gut microbiota, activates the GPCR G2A/GPR132, which is implicated in autoimmune conditions and atherosclerosis. pnas.orgfrontiersin.org Furthermore, certain N-acyl amides produced by the human pathogen N. meningitidis have been shown to act as agonists of the S1PR4, another GPCR. researchgate.net Given these precedents, it is plausible that N-Heptadec-2-enoyl-L-tyrosine could interact with one or more of the many "orphan" GPCRs whose endogenous ligands have yet to be identified. The expanded endocannabinoidome, to which N-acyl L-tyrosines belong, includes interactions with numerous GPCRs beyond the canonical cannabinoid receptors. mdpi.com

Ion Channels: The endocannabinoidome is known to encompass transient receptor potential (TRP) channels, which are a group of ion channels involved in a variety of sensory processes. mdpi.com Some N-acyl amides have been shown to activate members of the TRP family of calcium channels. It is conceivable that N-acyl L-tyrosine conjugates could also modulate the activity of these or other ion channels, thereby influencing cellular excitability and calcium signaling.

Protein-Lipid and Protein-Protein Interactions

N-acyl L-tyrosines can directly bind to proteins other than receptors. For example, volicitin (B1247072), a lipo-amino acid, binds with high affinity to a protein in plants. frontiersin.org This suggests that similar interactions could occur in mammalian systems, where an N-acyl L-tyrosine could bind to intracellular or extracellular proteins, thereby modulating their activity or localization. Such interactions could also facilitate or disrupt protein-protein interactions, further propagating a biological signal.

Modulation of Intracellular Signaling Pathways by N-Acyl L-Tyrosine Conjugates

The interaction of N-acyl L-tyrosine conjugates with their molecular targets initiates a cascade of intracellular signaling events that ultimately alter cellular behavior.

Impact on Lipid Signaling Systems (e.g., endocannabinoidome components)

As members of the endocannabinoidome, N-acyl L-tyrosines are part of a complex lipid signaling network. researchgate.net Their presence can influence the levels and activities of other signaling lipids. For example, they may compete for the same metabolic enzymes as endocannabinoids, thereby indirectly altering endocannabinoid tone. The biosynthesis and degradation of N-acyl L-tyrosines are themselves potential points of regulation and signaling. researchgate.netfrontiersin.org

Influence on Enzymatic Activities (e.g., tyrosine kinases, metabolic enzymes)

The biological activities of N-acyl L-tyrosines can be mediated through the modulation of key enzymes.

Metabolic Enzymes: N-acyl L-tyrosines are substrates for various enzymes. For example, N-arachidonoyl-L-tyrosine can be decarboxylated by rat tissue homogenates. frontiersin.org Furthermore, N-acyl-L-tyrosines can be oxidized to N-acyl-dehydrotyrosines, which are intermediates in the biosynthesis of other molecules. frontiersin.orgresearchgate.net An enzyme that catalyzes the conversion of N-acyl-L-tyrosine to the corresponding N-acyl-dehydrotyrosine is thought to be an N-acyl amino acid dehydratase. researchgate.netresearchgate.net

The table below summarizes the potential interactions and effects of N-acyl L-tyrosine conjugates based on the broader class of N-acyl amino acids.

| Interaction Class | Specific Target/Pathway | Potential Effect of N-Acyl L-Tyrosine Conjugates |

| Receptor-Mediated | G Protein-Coupled Receptors (GPCRs) | Agonism or antagonism of receptors such as G2A/GPR132, S1PR4, or other orphan GPCRs. |

| Ion Channels | Modulation of activity of channels like TRP channels, affecting ion flux. | |

| Non-Receptor Mediated | Cell Membranes | Alteration of membrane properties and function of membrane-bound proteins. |

| Protein Interactions | Intracellular/Extracellular Proteins | Direct binding to modulate protein function or protein-protein interactions. |

| Signaling Pathways | Endocannabinoidome | Alteration of the levels and activities of other lipid signaling molecules. |

| Enzymatic Activities | Substrate for or inhibitor of enzymes such as decarboxylases and dehydratases. |

Subcellular Localization and Intracellular Trafficking Pathways

The biological activity of N-acyl amino acids is intrinsically linked to their ability to reach specific subcellular compartments. As lipid-derived molecules, their transport and localization are governed by their physicochemical properties and interactions with cellular transport machinery.

Long-chain fatty acids (LCFAs), the precursors to compounds like this compound, enter cells via passive diffusion or protein-mediated transport across the plasma membrane, involving proteins such as fatty acid translocase (FAT/CD36) and fatty acid transport proteins (FATPs). imrpress.comberkeley.edu Once inside the cell, LCFAs are activated to their acyl-CoA esters. imrpress.com These activated forms are then shuttled by fatty acid-binding proteins (FABPs) to various organelles for metabolic processing or storage. imrpress.com

The primary site of action for the bioenergetic effects of many N-acyl amino acids appears to be the mitochondria. frontiersin.orgnih.gov Evidence suggests that these molecules can directly interact with mitochondrial membrane proteins. nih.govresearchgate.net For example, N-Acetyl-L-tyrosine has been shown to permeate the cell membrane and cause a transient depolarization of the mitochondrial membrane, indicating its localization to and interaction with this organelle. medchemexpress.comresearchgate.net

The intracellular trafficking of these molecules is crucial for their function. The enzyme FAAH, which is involved in the metabolism of N-acyl amino acids, is an intracellular protein, suggesting that these lipids are present and active within the cell. elifesciences.org Furthermore, long-chain acyl-CoAs have been shown to modulate the activity of TRPV1 channels, which are transmembrane proteins, indicating that these lipid derivatives can influence cellular signaling at the plasma membrane and potentially other membrane-bound compartments. plos.org

The regulation of N-acyl amino acid levels is managed by both extracellular and intracellular enzymes. PM20D1 is a secreted enzyme found in circulation, while FAAH acts intracellularly. elifesciences.org This dual enzymatic control suggests a complex regulation of both circulating and intracellular pools of N-acyl amino acids, allowing for a division of labor in managing this diverse family of bioactive lipids. elifesciences.org

Table 2: Subcellular Localization and Transport of N-Acyl Amino Acid Precursors and Analogs

| Molecule/Class | Transport/Trafficking Feature | Subcellular Localization | Associated Proteins | Reference |

| Long-chain fatty acids (LCFAs) | Protein-mediated uptake and intracellular transport | Plasma membrane, Cytoplasm, Organelles (e.g., ER, Mitochondria) | FAT/CD36, FATPs, FABPs, ACSLs | imrpress.comberkeley.edu |

| N-Acetyl-L-tyrosine (NALT) | Permeates cell membrane | Mitochondria | Not specified | medchemexpress.comresearchgate.net |

| Long-chain acyl-CoAs | Intracellular modulation of ion channels | Plasma membrane and other cellular membranes | TRPV1 | plos.org |

| N-acyl amino acids | Regulated by intracellular enzymes | Intracellular compartments | FAAH | elifesciences.org |

Biological Activities and Preclinical Investigations of N Heptadec 2 Enoyl L Tyrosine

Antimicrobial Properties of N-Acyl Tyrosine Derivatives

N-acyl amino acids, including derivatives of tyrosine, have been identified as potential antimicrobial agents. researchgate.net Their structure, which combines a fatty acid (acyl group) and an amino acid, gives them surfactant-like properties that can influence their biological activity. academie-sciences.fr The length and saturation of the acyl chain, as well as the nature of the amino acid headgroup, are critical factors in their antimicrobial efficacy. researchgate.netacademie-sciences.fr

Antibacterial Activities in In Vitro Models

Several studies have demonstrated the antibacterial potential of N-acyl tyrosine derivatives against a variety of bacterial strains. The effectiveness of these compounds is often linked to the length of their acyl chain, with a "cut-off effect" observed where activity peaks at a specific chain length, typically between C8 and C14, and then declines. academie-sciences.fr For instance, dodecyl (C12) alkyl esters of L-tyrosine have shown the highest antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 2.6 μM. academie-sciences.fr

The structure of the surfactant also plays a significant role. Gemini (B1671429) surfactants, which have two hydrophobic tails and two hydrophilic head groups, have shown greater antibacterial activity than their single-chain counterparts. academie-sciences.fr An N-acyl tyrosine gemini surfactant demonstrated superior activity against Bacillus cereus with a MIC of 0.15 mM. academie-sciences.fr Furthermore, unsaturation in the acyl chain can enhance antibacterial properties; an oleoyl (B10858665) (C18:1) derivative was found to be more active than its saturated stearoyl (C18:0) equivalent. academie-sciences.fr

| Compound Type | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Dodecyl (C12) Alkyl L-Tyrosine Ester | Staphylococcus aureus | 2.6 μM | academie-sciences.fr |

| N-Acyl Tyrosine Gemini Surfactant | Bacillus cereus | 0.15 mM | academie-sciences.fr |

| Lipophilic Tyrosyl Ester Derivatives (C8-C12) | S. aureus, S. xylosus, B. cereus | 3.1–25 µg/mL | academie-sciences.fr |

| N-acyl-α-amino ketone (Valine-derived) | Bacillus subtilis, Staphylococcus aureus, Escherichia coli | 62.5 µg/mL | mdpi.com |

Antifungal Activities in In Vitro Models

The investigation into the antifungal properties of N-acyl tyrosine derivatives is an emerging area. While specific data on N-Heptadec-2-enoyl-L-tyrosine is not available, related compounds have shown promise. For example, some N-acyl-α-amino acid derivatives have demonstrated inhibitory effects against the biofilms of Enterococcus faecium. mdpi.com Broader studies on natural products and their synthetic hybrids indicate that lipophilic characteristics, similar to those of N-acyl amino acids, can contribute to antifungal action by disrupting the fungal plasma membrane and inhibiting key processes like ergosterol (B1671047) synthesis. d-nb.info Further research is necessary to specifically determine the antifungal spectrum and efficacy of N-acyl tyrosine derivatives.

Mechanism of Antimicrobial Action (e.g., membrane perturbation)

The primary mechanism of antimicrobial action for N-acyl amino acid surfactants is believed to be the disruption of the bacterial cell membrane. academie-sciences.frub.edu As amphiphilic molecules, they can insert themselves into the lipid bilayer of the cell membrane. ub.edu This insertion is facilitated by both electrostatic interactions between the cationic headgroup of the surfactant and the negatively charged components of the bacterial membrane, and hydrophobic interactions between the acyl chain and the lipid tails of the membrane. academie-sciences.frub.edu This process can lead to membrane depolarization, increased permeability, and ultimately cell lysis and death. academie-sciences.frub.edu The balance between the hydrophilicity of the amino acid headgroup and the lipophilicity of the acyl chain is crucial for this activity. academie-sciences.fr

Antiviral Potential of L-Tyrosine Derivatives

Derivatives of L-tyrosine have been identified as promising candidates for antiviral drug development, with activity demonstrated against a range of viruses including Human Immunodeficiency Virus 1 (HIV-1), Chikungunya virus (CHIKV), and SARS-CoV-2. mdpi.commdpi.comnih.gov

Inhibition of Viral Replication and Entry in Cellular Models

In in vitro cellular models, various L-tyrosine derivatives have been shown to inhibit viral infection through different mechanisms, including blocking viral entry into host cells and inhibiting viral replication.

For SARS-CoV-2, halogenated derivatives of L-tyrosine, such as TODC-3M and TODI-2M, have demonstrated significant antiviral activity in Vero-E6 cells. mdpi.comresearchgate.net These compounds were found to reduce the viral titer and inhibit the replication of viral RNA. mdpi.comnih.gov The proposed mechanism involves interaction with key viral proteins like the RNA-dependent RNA polymerase (RdRp) and the main protease (Mpro), which are essential for viral genome replication. mdpi.com

Studies on Chikungunya virus (CHIKV) have also shown that dihalogenated L-tyrosine derivatives can inhibit infection. mdpi.com The specific mechanism depends on the structural modifications of the compounds, with some inhibiting viral adhesion and internalization, while others act at later stages, such as viral assembly. mdpi.com

Furthermore, di-halogenated compounds derived from L-tyrosine have shown inhibitory activity against HIV-1. nih.gov In silico and in vitro assays suggest that these compounds may interact with essential viral enzymes like reverse transcriptase and protease, as well as the envelope protein gp120, thereby blocking viral replication. nih.gov

| Compound | Virus | Cell Line | Observed Effect | Activity (IC₅₀) | Reference |

|---|---|---|---|---|---|

| TODC-3M | SARS-CoV-2 | Vero-E6 | Reduced viral titer by 73.4% at 37.5 µM | 47.1 µM | mdpi.com |

| TODI-2M | SARS-CoV-2 | Vero-E6 | Reduced viral titer by up to 65.7% | 90.1 µM | mdpi.com |

| Dihalogenated L-tyrosine derivatives (C1-C6) | Chikungunya Virus (CHIKV) | Vero | Inhibition of viral protein expression, genome, and/or infectious particles | N/A (Tested at 250 µM) | mdpi.com |

| TODB-2M, TODC-2M, TODC-3M, YDC-3M | HIV-1 | TZM-bl, PBMCs | Significant inhibitory activity | N/A | nih.gov |

Immunomodulatory and Anti-Inflammatory Effects (Based on broader N-AA context)

N-acyl amino acids (NAAs) are increasingly recognized as a family of lipid signaling molecules with significant immunomodulatory and anti-inflammatory properties. nih.govresearchgate.net While research specifically on this compound is lacking, the broader class of NAAs offers insights into potential activities.

The anti-inflammatory actions of NAAs are thought to be mediated through several pathways. nih.govresearchgate.net One proposed mechanism involves the binding of these molecules to G protein-coupled receptors such as GPR18, which can initiate the production of potent inflammation-resolving eicosanoids. nih.govresearchgate.net N-acyl amino acids can also modulate the secretion of cytokines. For example, certain synthetic analogues of N-acyl homoserine lactones have been shown to reduce the secretion of pro-inflammatory cytokines like IL-6 and IL-8 in macrophage and epithelial cell lines. mdpi.com

Some N-acyl amino acids, such as N-arachidonoyl glycine (B1666218) (NAGly), have been shown to inhibit the enzyme fatty acid amide hydrolase (FAAH). nih.gov This inhibition can lead to increased levels of endogenous anti-inflammatory lipids. researchgate.net The diverse structures within the NAA family allow for a range of effects on immune cells and inflammatory pathways, highlighting their potential as templates for novel therapeutic agents. nih.govnih.gov

Modulation of Other Cellular Processes

While direct studies on the specific cellular effects of this compound are not extensively documented in publicly available research, the broader class of N-acyl amino acids (NAAAs), to which it belongs, has been shown to influence various cellular pathways. Research into structurally similar compounds provides insights into the potential biological activities of this compound.

Effects on Cell Growth and Differentiation Pathways

The conjugation of fatty acids to amino acids can confer a range of biological activities, including effects on cell proliferation and differentiation. Studies on various N-acyl amino acids have demonstrated both cytotoxic and cytostatic effects on different cell lines. For instance, some N-acyl alanines have been reported to possess antiproliferative activity in vitro. nih.gov Furthermore, stearoyl derivatives of tyrosine, serine, and threonine have been noted for their neuroprotective activities. nih.gov

The cytotoxic potential of N-acyl amino acid derivatives has been explored against several human cancer cell lines. For example, derivatives of abietic acid and dehydroabietic acid conjugated with amino acids, including L-tyrosine, have shown cytotoxic effects. nih.gov Specifically, methyl N-[18-oxoabieta-8,11,13-trien-18-yl]-L-tyrosinate demonstrated potent cytotoxic activities against leukemia (HL60), lung (A549), stomach (AZ521), and breast (SK-BR-3) cancer cell lines, with a notable selective cytotoxicity towards leukemia cells over normal lymphocyte cell lines. nih.gov

Moreover, N-acyl-CM4 peptides, which are fatty acid-modified peptides, have shown low cytotoxicity in normal human liver cells (L02) and normal mammary epithelial cells (MCF-10A), suggesting a degree of selectivity for cancer cells. researchgate.net The antiproliferative effect of these conjugates on cancer cells appears to be positively correlated with the chain length of the fatty acid. researchgate.net While these findings are for related compounds, they suggest that this compound could potentially modulate cell growth pathways. However, without direct experimental evidence, its specific effects remain speculative.

Table 1: Cytotoxic Activity of Selected N-Acyl Amino Acid Derivatives

| Compound | Cell Line | Activity (IC50 µM) | Reference |

| Methyl N-[18-oxoabieta-8,11,13-trien-18-yl]-L-tyrosinate | HL60 (Leukemia) | 2.3 | nih.gov |

| A549 (Lung) | 7.1 | nih.gov | |

| AZ521 (Stomach) | 3.9 | nih.gov | |

| SK-BR-3 (Breast) | 8.1 | nih.gov | |

| Doxorubicin N-heptadecanoyl hydrazone | KB-V1/Vbl (Cervix Carcinoma) | More cytotoxic than doxorubicin | researchgate.net |

Interactions in Plant-Herbivore Signaling (Related to FACs)

Fatty acid-amino acid conjugates (FACs) are well-established elicitors of plant defense responses in the context of plant-herbivore interactions. nih.govtandfonline.comtandfonline.com These molecules, present in the oral secretions of insect herbivores, are recognized by the plant and trigger a cascade of defense mechanisms, including the production of volatile organic compounds (VOCs) that can attract natural enemies of the herbivores. tandfonline.comfrontiersin.org

The structure of the FAC plays a crucial role in its activity as an elicitor. The most well-studied FACs, such as volicitin (B1247072) [N-(17-hydroxylinolenoyl)-L-glutamine], are typically composed of an 18-carbon fatty acid (like linolenic or linoleic acid) conjugated to glutamine or glutamic acid. tandfonline.comtandfonline.comfrontiersin.org The specificity of the plant's response is often dependent on the precise chemical structure of the FAC. tandfonline.compnas.org For example, in maize, N-linolenoyl-L-glutamine is an active elicitor, while conjugates with other amino acids like leucine, phenylalanine, proline, and threonine show no such activity. tandfonline.com

While there is no specific research on the role of this compound in plant-herbivore signaling, its structural similarity to known FACs suggests it could potentially act as an elicitor. The presence of a C17 fatty acid (heptadecanoic acid derivative) and the amino acid L-tyrosine would represent a novel FAC structure. The response of a plant to this specific compound would likely depend on the plant species and its specific recognition capabilities for different FAC structures. pnas.org The idiosyncratic nature of elicitor activity across different plant species makes it difficult to predict the exact role of this compound without direct experimental testing. pnas.org

Table 2: Examples of Fatty Acid-Amino Acid Conjugates (FACs) as Plant Defense Elicitors

| FAC Name | Fatty Acid Moiety | Amino Acid Moiety | Primary Plant Response | Reference |

| Volicitin | N-(17-hydroxylinolenoyl) | L-Glutamine | Induction of volatile organic compounds in maize | tandfonline.comfrontiersin.org |

| N-linolenoyl-L-glutamine | N-linolenoyl | L-Glutamine | Active elicitor in maize and other plants | tandfonline.comfrontiersin.org |

| Caeliferin A16:0 | Disulfooxy fatty acid | - | Elicitor activity in Arabidopsis thaliana | pnas.org |

In Vivo Preclinical Efficacy Studies in Animal Models

There is currently no publicly available information on in vivo preclinical efficacy studies conducted specifically for this compound in animal models. However, research on other synthetic fatty acid-amino acid conjugates and related lipid molecules provides some context for their potential therapeutic applications and evaluation in animal models.

For instance, a library of synthetic amino acid-fatty acid conjugates, termed elmiric acids, was evaluated for anti-inflammatory activity in a phorbol (B1677699) ester-induced mouse ear edema model. nih.gov This study highlights that the anti-inflammatory responses were highly dependent on the structure of the fatty acid component of the molecule. nih.gov

In another study, the conjugation of fatty acids to a synthetic antibacterial peptide (Pep19-4LF) was investigated. The resulting lipopeptides were tested in vivo in rodents, demonstrating pharmacokinetic profiles suitable for drug development. mdpi.com Specifically, the first in vivo experiments involving radiolabeling and molecular imaging showed high accumulation in the liver for both the modified and unmodified peptides. mdpi.com Furthermore, site-specific fatty acid conjugation has been shown to prolong the serum half-life of proteins in vivo by enhancing their binding to serum albumin. nih.gov

Derivatives of tyrosine have also been investigated in animal models for various conditions. For example, novel tyrosine derivatives acting as peripheral 5HT2A receptor antagonists were tested in high-fat diet-fed mice and showed a decrease in liver steatosis and lobular inflammation, indicating potential for treating nonalcoholic fatty liver disease. nih.gov Additionally, amino acid conjugates of 2-mercaptobenzimidazole (B194830) were shown to ameliorate high-fat diet-induced hyperlipidemia in rats. acs.org

While these studies demonstrate the feasibility and importance of in vivo testing for fatty acid-amino acid conjugates and related molecules, the specific efficacy of this compound in any animal model of disease remains to be determined.

Table 3: Summary of In Vivo Studies on Related Fatty Acid Conjugates and Tyrosine Derivatives

| Compound/Derivative Class | Animal Model | Investigated Effect | Outcome | Reference |

| Elmiric acids (synthetic FACs) | Mouse (phorbol ester-induced ear edema) | Anti-inflammatory activity | Activity dependent on fatty acid structure | nih.gov |

| Fatty acid-conjugated Pep19-4LF | Rodent | Pharmacokinetics | Profile suitable for drug development; high liver accumulation | mdpi.com |

| Fatty acid-conjugated sfGFP | Mouse | Serum half-life | 5-fold increase in serum half-life | nih.gov |

| Peripheral 5HT2A receptor antagonist (tyrosine derivative) | Mouse (high-fat diet-induced NAFLD) | Anti-steatotic and anti-inflammatory | Decreased liver steatosis and inflammation | nih.gov |

| Amino acid conjugates of 2-mercaptobenzimidazole | Rat (high-fat diet-induced hyperlipidemia) | Anti-hyperlipidemic | Ameliorated hyperlipidemia | acs.org |

Metabolic Fate and Biodistribution of N Heptadec 2 Enoyl L Tyrosine

Enzymatic Degradation Pathways of N-Acyl Amino Acids

N-acyl amino acids are a diverse family of lipid signaling molecules, and their biological activity is tightly regulated by a balance between their synthesis and degradation. nih.govelifesciences.org The primary route of catabolism for these molecules is through the hydrolysis of the amide bond, which separates the fatty acid from the amino acid.

Two key enzymes have been identified as major players in the hydrolysis of N-acyl amino acids: Fatty Acid Amide Hydrolase (FAAH) and Peptidase M20 Domain Containing 1 (PM20D1). nih.govelifesciences.org These enzymes exhibit distinct subcellular localizations and substrate preferences, suggesting a cooperative and specialized role in regulating the levels of N-acyl amino acids. nih.govuniprot.org

Fatty Acid Amide Hydrolase (FAAH): FAAH is an intracellular enzyme primarily located in the endomembrane system. drugbank.com It is well-known for its role in the degradation of various fatty acid amides, including the endocannabinoid anandamide (B1667382). uniprot.org Research has established that FAAH also acts as a hydrolase for a specific subset of intracellular N-acyl amino acids. nih.govelifesciences.orguniprot.org Studies in mice have shown that genetic knockout or pharmacological inhibition of FAAH leads to a significant increase in the levels of certain intracellular N-acyl amino acids, confirming its physiological role in their degradation. nih.gov However, FAAH does not appear to regulate the levels of circulating N-acyl amino acids. nih.govuniprot.org

Peptidase M20 Domain Containing 1 (PM20D1): In contrast to the intracellular FAAH, PM20D1 is a secreted enzyme found in the circulation. nih.govwikipedia.org It functions as a bidirectional enzyme, capable of both synthesizing N-acyl amino acids from a fatty acid and an amino acid, and hydrolyzing them back into their constituent parts. nih.govwikipedia.org PM20D1 has a broad substrate scope and is considered a key regulator of circulating N-acyl amino acids. nih.gov The dual action of PM20D1 and FAAH provides a comprehensive system for controlling both intracellular and extracellular pools of these bioactive lipids. nih.govelifesciences.org The interplay between these two enzymes can be complex and non-additive, with the dual blockade of both resulting in dramatic changes in N-acyl amino acid levels that are not predictable from inhibiting each enzyme alone. nih.gov

Table 1: Key Enzymes in N-Acyl Amino Acid Hydrolysis

| Enzyme | Cellular Location | Function | Substrate Scope |

|---|---|---|---|

| Fatty Acid Amide Hydrolase (FAAH) | Intracellular (endomembrane system) | Hydrolysis of intracellular N-acyl amino acids. nih.govuniprot.org | More restricted than PM20D1. nih.gov |

| Peptidase M20 Domain Containing 1 (PM20D1) | Extracellular (secreted into circulation) | Bidirectional synthesis and hydrolysis of circulating N-acyl amino acids. nih.govwikipedia.org | Broad. nih.gov |

Beyond FAAH and PM20D1, other enzymes may contribute to the catabolism of N-acyl amino acids. nih.gov These include:

N-acylethanolamine-hydrolyzing acid amidase (NAAA)

Carnosinase

Aminoacylases

Acylases

These enzymes have been shown to hydrolyze various amide bonds and could potentially act on N-acyl amino acids. nih.gov

Once N-Heptadec-2-enoyl-L-tyrosine is hydrolyzed into its constituent parts, heptadec-2-enoic acid and L-tyrosine, these molecules enter their respective metabolic pathways.

Heptadec-2-enoic Acid Metabolism: As a fatty acid, heptadec-2-enoic acid would likely undergo mitochondrial beta-oxidation. This process involves a series of enzymatic reactions that shorten the fatty acid chain, producing acetyl-CoA, which can then enter the citric acid cycle for energy production. themedicalbiochemistrypage.org

L-Tyrosine Metabolism: L-tyrosine is a non-essential amino acid with several metabolic fates. It can be used for protein synthesis, or it can be catabolized. nih.gov The catabolism of tyrosine is a multi-step enzymatic process that ultimately yields fumarate (B1241708) (which can enter the citric acid cycle) and acetoacetate (B1235776) (a ketone body). themedicalbiochemistrypage.orgnih.govfrontiersin.org

Role of Fatty Acid Amide Hydrolase (FAAH) and PM20D1 in Hydrolysis

Transport Mechanisms in Biological Systems

The transport of this compound across biological membranes is a critical step for its absorption, distribution, and cellular uptake. While specific transporters for N-acyl amino acids have not been definitively identified, the transport mechanisms can be inferred from the properties of the molecule and general knowledge of solute transport.

The transport of amino acids and lipids across cell membranes is mediated by a variety of transporter proteins. physiology.org For a hybrid molecule like an N-acyl amino acid, it is possible that it utilizes transporters for amino acids, fatty acids, or that specific transporters for this class of molecules exist. The transport of amino acids across the intestinal and renal epithelia, for instance, involves a complex interplay of sodium-dependent symporters, proton-motive force, and antiporters. physiology.org Given the lipophilic nature of the heptadecenoyl chain, passive diffusion across the lipid bilayer of cell membranes may also play a role.

Biodistribution and Pharmacokinetic Profiles in Preclinical Models

The biodistribution and pharmacokinetic profile of a compound describe its absorption, distribution, metabolism, and excretion (ADME) over time. There is currently a lack of specific preclinical data on the biodistribution and pharmacokinetics of this compound. However, general principles can be applied to predict its likely behavior.

Absorption: Following administration, the absorption of this compound would depend on the route of administration. Oral bioavailability might be influenced by its susceptibility to enzymatic degradation in the gastrointestinal tract and its ability to be absorbed across the intestinal epithelium.

Distribution: Once in the bloodstream, this compound would likely bind to plasma proteins, such as albumin, which is a common carrier for fatty acids and other lipophilic molecules. Its distribution to various tissues would be influenced by blood flow, tissue permeability, and the presence of specific transporters. Studies on other peptides and amino acids have shown distribution to various organs, including the liver, kidneys, and intestines. caldic.comnih.gov

Metabolism: As discussed, the primary metabolic pathway is expected to be hydrolysis by FAAH and PM20D1. nih.govelifesciences.org The liver is a major site of metabolism for many compounds, including amino acids and fatty acids. themedicalbiochemistrypage.orgnih.gov

Excretion: The metabolites, heptadec-2-enoic acid and L-tyrosine, would be further metabolized or excreted. The final breakdown products would likely be eliminated through urine or feces.

Advanced Analytical and Computational Approaches for N Heptadec 2 Enoyl L Tyrosine Research

Spectroscopic Characterization for Structural Elucidation

The unambiguous identification and structural confirmation of N-Heptadec-2-enoyl-L-tyrosine necessitate the synergistic application of several spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, while mass spectrometry confirms the molecular weight and elemental composition and aids in sequencing the fatty acyl and amino acid components. Concurrently, infrared (IR) and Raman spectroscopy offer valuable information regarding the vibrational modes of the molecule's functional groups, confirming the presence of the amide linkage, the carboxylic acid, the aromatic ring, and the unsaturated acyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide atom-level information, allowing for the verification of the covalent structure and analysis of its conformational properties.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the tyrosine and the heptadec-2-enoyl moieties. The aromatic protons of the tyrosine ring typically appear as two doublets in the region of δ 6.8-7.2 ppm. The α-proton of the tyrosine residue is expected around δ 4.5-4.8 ppm, coupled to the adjacent β-protons, which in turn appear as a multiplet around δ 3.0-3.2 ppm. A key diagnostic signal is the amide proton (NH), which typically resonates as a doublet between δ 6.0 and 8.5 ppm, with its exact chemical shift being sensitive to solvent and hydrogen bonding.

The heptadec-2-enoyl chain provides characteristic signals for its vinyl protons at the C2 and C3 positions, expected in the δ 5.5-7.0 ppm region. The coupling constant between these protons can help determine the stereochemistry (E/Z) of the double bond. researchgate.net The terminal methyl group (CH₃) of the fatty acid chain will appear as a triplet around δ 0.8-0.9 ppm, while the numerous methylene (B1212753) (CH₂) groups will form a broad multiplet in the δ 1.2-1.6 ppm range.

¹³C NMR Spectroscopy: The carbon spectrum provides complementary information. The carbonyl carbon of the amide bond is expected to resonate around δ 170-175 ppm, while the carboxylic acid carbonyl of the tyrosine moiety will be found further downfield, typically above δ 175 ppm. The aromatic carbons of the tyrosine ring give signals between δ 115 and 158 ppm. The α-carbon of the tyrosine is expected around δ 55-60 ppm. For the acyl chain, the olefinic carbons (C2 and C3) will have signals in the δ 120-140 ppm region, and the aliphatic carbons will appear in the δ 14-40 ppm range.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for definitively assigning these proton and carbon signals and confirming the connectivity between the fatty acid and the amino acid through the amide bond.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom/Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Tyrosine Moiety | ||

| α-CH | 4.5 - 4.8 (m) | 55 - 60 |

| β-CH₂ | 3.0 - 3.2 (m) | ~37 |

| Aromatic CH (ortho to OH) | 6.8 - 6.9 (d) | ~115 |

| Aromatic CH (meta to OH) | 7.1 - 7.2 (d) | ~130 |

| Aromatic C (ipso to CH₂) | ~128 | |

| Aromatic C (ipso to OH) | ~156 | |

| Carboxyl COOH | 10 - 12 (s, br) | >175 |

| Amide NH | 6.0 - 8.5 (d) | - |

| Phenolic OH | 9.0 - 10.0 (s, br) | - |

| Heptadec-2-enoyl Moiety | ||

| Amide CO | - | 170 - 175 |

| C2 Olefinic CH | 5.5 - 6.0 (d) | 120 - 125 |

| C3 Olefinic CH | 6.5 - 7.0 (m) | 135 - 145 |

| C4 CH₂ | ~2.2 (q) | ~33 |

| (CH₂)₁₂ | 1.2 - 1.6 (m) | 22 - 32 |

| C17 Terminal CH₃ | 0.8 - 0.9 (t) | ~14 |

Note: Predicted values are based on typical ranges for similar structures. Actual shifts may vary depending on solvent and experimental conditions. (d=doublet, t=triplet, q=quartet, m=multiplet, s=singlet, br=broad)

Mass Spectrometry for Identification and Quantification

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental formula of this compound. High-resolution mass spectrometry (HR-MS) can provide a highly accurate mass measurement, allowing for the confident determination of its chemical formula (C₂₆H₄₁NO₄).

Tandem mass spectrometry (MS/MS) is employed for structural confirmation. The molecule is first ionized, typically using electrospray ionization (ESI), to form a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. This precursor ion is then fragmented, and the resulting product ions provide a fingerprint that confirms the structure.

Key fragmentation pathways for N-acyl amino acids involve the cleavage of the amide bond. beilstein-journals.org For this compound, this would lead to characteristic fragment ions corresponding to the tyrosine moiety and the heptadecenoyl chain. The fragmentation of the fatty acid chain itself can also provide information about its structure, such as the location of the double bond. The analysis of N-acylated amino acid derivatives often reveals a dominant peak from the McLafferty rearrangement if the acyl chain is saturated; however, the unsaturation in the heptadec-2-enoyl chain will influence the fragmentation pattern. beilstein-journals.org

Liquid chromatography coupled with mass spectrometry (LC-MS) is the method of choice for the quantification of this compound in biological samples, offering both high selectivity and sensitivity. elifesciences.org

Predicted Key Mass Spectrometry Fragments for this compound

| Ion | Predicted m/z (for [M+H]⁺) | Description |

| [M+H]⁺ | 444.31 | Protonated molecular ion |

| [M+Na]⁺ | 466.29 | Sodium adduct of the molecular ion |

| [C₁₇H₃₁O]⁺ | 251.24 | Heptadecenoyl cation (from amide cleavage) |

| [C₉H₁₀NO₃]⁺ | 180.06 | Tyrosine fragment (from amide cleavage with H transfer) |

| [C₉H₈O]⁺ | 132.06 | Fragment from tyrosine side chain (loss of glycine (B1666218) moiety) |

| [C₇H₇O]⁺ | 107.05 | Tropylium-like ion from tyrosine benzyl (B1604629) group |

Note: The molecular formula of this compound is C₂₆H₄₁NO₄, with a monoisotopic mass of 443.3036 g/mol .

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about its functional groups. mdpi.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. The O-H stretching vibrations of the carboxylic acid and phenolic groups will produce a broad band in the 3500-2500 cm⁻¹ region. The N-H stretch of the secondary amide group will appear around 3300 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic chain are found just below and above 3000 cm⁻¹.

The carbonyl (C=O) stretching region is particularly informative. The carboxylic acid C=O stretch is expected around 1700-1725 cm⁻¹. The amide I band (primarily C=O stretch) is one of the most intense bands, appearing between 1630 and 1680 cm⁻¹. The amide II band (N-H bending and C-N stretching) is found near 1520-1570 cm⁻¹. The C=C stretching vibration of the aromatic ring and the enoyl group will appear in the 1600-1650 cm⁻¹ region. acs.org

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It is an excellent technique for analyzing the C=C bonds of the aromatic ring and the acyl chain, as well as the C-C and C-H vibrations of the aliphatic backbone. researchgate.net The tyrosine ring has characteristic Raman bands, including a prominent doublet around 830-850 cm⁻¹. The C=C stretch of the enoyl moiety is expected to give a strong signal around 1650 cm⁻¹. The numerous CH₂ groups of the fatty acid chain will produce characteristic bending (scissoring) and twisting modes around 1440-1460 cm⁻¹ and 1300 cm⁻¹, respectively. researchgate.net

Together, IR and Raman spectra provide a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups and providing insights into intermolecular interactions like hydrogen bonding.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (Phenol, Carboxylic Acid) | IR | 3500 - 2500 (broad) |

| N-H Stretch (Amide) | IR | ~3300 |

| C-H Stretch (Aromatic, Alkene) | IR, Raman | 3100 - 3000 |

| C-H Stretch (Aliphatic) | IR, Raman | 2960 - 2850 |

| C=O Stretch (Carboxylic Acid) | IR | 1725 - 1700 |

| Amide I (C=O Stretch) | IR, Raman | 1680 - 1630 |

| C=C Stretch (Alkene, Aromatic) | IR, Raman | 1650 - 1600 |

| Amide II (N-H Bend, C-N Stretch) | IR | 1570 - 1520 |

| CH₂ Bend (Scissoring) | IR, Raman | 1465 - 1440 |

| Tyrosine Ring Modes | Raman | ~850, ~830 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.